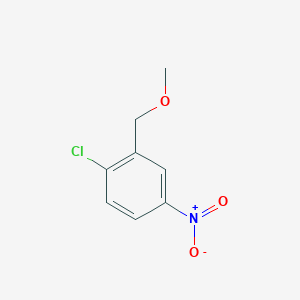![molecular formula C18H18ClNO2 B2890260 N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide CAS No. 2305529-49-9](/img/structure/B2890260.png)
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, also known as CMPEA, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This receptor is involved in modulating various cellular processes, including calcium signaling, ion channel activity, and gene expression. By modulating these processes, N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide may be able to exert neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of apoptosis, and the promotion of neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this receptor. However, one limitation of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, including further exploration of its mechanism of action, the development of more specific sigma-1 receptor agonists, and the evaluation of its potential use in clinical settings. Additionally, more research is needed to determine the potential toxicity of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide and to develop methods for mitigating any potential adverse effects.
Synthesis Methods
The synthesis of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide involves the reaction of 4-chloroacetophenone with benzaldehyde to form 1-(4-chlorophenyl)-2-phenylethanone, which is then reacted with ethyl bromoacetate to form ethyl 2-(4-chlorophenyl)-2-phenylacetoacetate. This compound is then reacted with ethylenediamine to form N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide.
Scientific Research Applications
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal survival, and neuroprotection. N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-18(21)20-12-17(15-8-10-16(19)11-9-15)22-13-14-6-4-3-5-7-14/h2-11,17H,1,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKJNVBIPYIRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

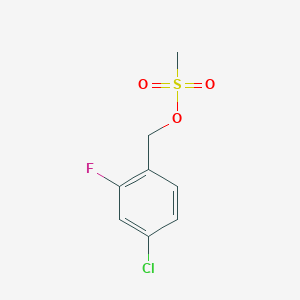
![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)
![3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide](/img/structure/B2890183.png)
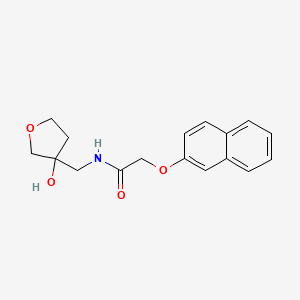
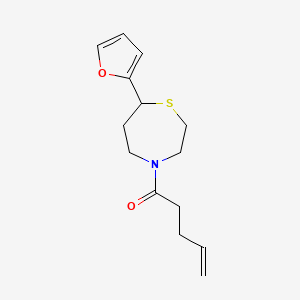
![2-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2890186.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2890188.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2890191.png)
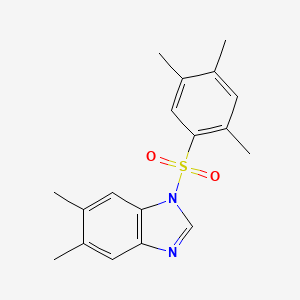
![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)
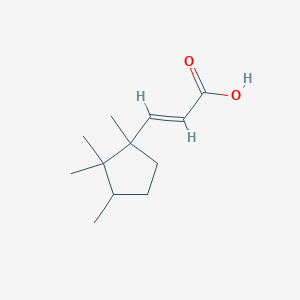
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2890196.png)
![Methyl 2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2890199.png)
